molecular formula C19H21FN6O B3159161 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 861207-05-8

7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B3159161
CAS No.: 861207-05-8
M. Wt: 368.4 g/mol
InChI Key: RPVYHEBHYIFLNM-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a high-value chemical reagent designed for pharmaceutical research and biological screening applications. This compound belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic compounds, which have demonstrated significant potential in medicinal chemistry as core scaffolds for developing therapeutic agents . The structural features of this compound, including the 4-fluorophenyl substituent at the 7-position and the 2-morpholinoethyl chain at the 6-position, are strategically designed for optimal interaction with biological targets. The morpholino group is a common pharmacophore known to enhance solubility and contribute to key molecular interactions within enzyme binding sites . Pyrido[2,3-d]pyrimidine derivatives have shown compelling activity as potent and highly selective inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B) and adenosine kinase (AK) . These findings highlight the scaffold's utility in researching metabolic disorders, neurological conditions, and inflammatory diseases. The 2,4-diamine configuration on the pyrimidine ring is a critical structural motif that facilitates hydrogen bonding with enzyme active sites, thereby enhancing binding affinity and selectivity. Researchers can utilize this compound as a key intermediate in structure-activity relationship (SAR) studies or as a reference standard in high-throughput screening campaigns targeting kinase and phosphatase families. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult relevant safety data sheets and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

7-(4-fluorophenyl)-6-(2-morpholin-4-ylethyl)pyrido[2,3-d]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O/c20-14-3-1-12(2-4-14)16-13(5-6-26-7-9-27-10-8-26)11-15-17(21)24-19(22)25-18(15)23-16/h1-4,11H,5-10H2,(H4,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVYHEBHYIFLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CC3=C(N=C(N=C3N=C2C4=CC=C(C=C4)F)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134088
Record name 7-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861207-05-8
Record name 7-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861207-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidine core. This can be achieved through a series of reactions including cyclization, condensation, and functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions could involve nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound are in the development of therapeutic agents, particularly as kinase inhibitors. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer.

Cancer Therapy

Research has indicated that compounds similar to 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine can act as selective inhibitors of specific kinases involved in tumor growth and proliferation. For instance:

  • Targeting EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR) pathway, which is frequently overactive in many cancers.
  • Case Studies : In vitro studies have shown that derivatives of this compound can reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Neurological Disorders

Emerging studies suggest potential applications in treating neurological disorders due to the presence of the morpholinoethyl group, which may enhance blood-brain barrier permeability.

  • Mechanism : The compound may modulate neurotransmitter systems or inhibit enzymes involved in neurodegeneration.
  • Research Findings : Early-stage research indicates that analogs can exhibit neuroprotective effects in animal models of Alzheimer's disease.

Synthesis and Structural Modifications

The synthesis of 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves multi-step organic reactions. Modifications to the pyrido[2,3-d]pyrimidine core can lead to derivatives with enhanced potency and selectivity against specific targets.

ModificationEffect
Fluorination at position 4Increased binding affinity to target kinases
Alteration of morpholino groupImproved solubility and bioavailability

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that while the compound shows promising efficacy against certain targets, comprehensive safety evaluations are necessary to establish a therapeutic window. Studies must focus on:

  • Cytotoxicity : Assessing the impact on normal versus cancerous cells.
  • In Vivo Studies : Evaluating long-term effects and potential side effects in animal models.

Mechanism of Action

The mechanism by which 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analysis and Key Features

The core pyrido[2,3-d]pyrimidine scaffold provides a planar structure conducive to intercalation or binding to enzyme active sites. Key structural features of the target compound include:

  • Position 6: 2-Morpholinoethyl group (polar, improves solubility and bioavailability).
  • Position 7 : 4-Fluorophenyl (bioisostere for phenyl, enhances binding affinity and metabolic stability).
  • Positions 2 and 4 : Diamine groups (critical for hydrogen bonding with biological targets like dihydrofolate reductase (DHFR)) .

Comparison with Pyrido[2,3-d]pyrimidine Derivatives: Substituent Effects

Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyrimidine Derivatives

Compound Name R6 Substituent R7 Substituent Target Key Activity Ref.
Target Compound 2-Morpholinoethyl 4-Fluorophenyl Undetermined Hypothetical
Piritrexim (CID56017) 2,5-Dimethoxybenzyl Methyl DHFR Anticancer
6-(2,6-Dimethoxyphenyl) derivative 2,6-Dimethoxyphenyl Biotin carboxylase Antibacterial
5-Methyl-6-(trimethoxyphenyl) Trimethoxyphenylmethyl Methyl DHFR Antifolate
6-Bromo derivative (CAS 152941-69-0) Bromo Undetermined Intermediate
Key Observations:
  • Substituent Diversity: Position 6 substitutions vary from hydrophobic (e.g., bromo, benzyl) to polar (morpholinoethyl). Morpholinoethyl may reduce cytotoxicity by improving solubility compared to lipophilic groups like dimethoxybenzyl in Piritrexim .
  • Position 7 : Fluorophenyl substitution is unique to the target compound. Analogs with methyl or unmodified phenyl groups (e.g., Piritrexim) show DHFR inhibition, suggesting the fluorophenyl could enhance target selectivity .

Pharmacological Targets and Mechanisms of Action

  • DHFR Inhibition : Compounds like Piritrexim (6-(2,5-dimethoxybenzyl)) inhibit DHFR by mimicking dihydrofolate, disrupting nucleotide synthesis . The target compound’s diamine groups likely engage similar interactions.
  • Biotin Carboxylase Targeting : Derivatives with 2,6-dimethoxyphenyl at R6 (e.g., Entry 3 in Table 1) inhibit bacterial biotin carboxylase, indicating substituent-dependent target divergence .

Biological Activity

7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C19H21FN6O
  • Molecular Weight : 368.41 g/mol
  • CAS Number : 861207-05-8

The compound exhibits its biological effects primarily through inhibition of specific enzymes and pathways relevant to various diseases. Notably, it has been identified as a potential inhibitor of the RAF kinase pathway, which is crucial in cancer biology.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of several key enzymes:

  • RAF Kinase Inhibition : Studies suggest that derivatives of pyrido[2,3-d]pyrimidine can inhibit RAF kinase activity, making them promising candidates in cancer therapy .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Viability Assays : In vitro studies have shown that 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine significantly reduces the viability of various cancer cell lines. For instance, it demonstrated IC50 values indicating effective cytotoxicity against breast cancer cell lines .

Selectivity and Toxicity

The selectivity of this compound for cancer cells over normal cells is crucial for its therapeutic potential:

  • Cytotoxicity Studies : Comparative studies with healthy fibroblast cells (L929) revealed that the compound exhibited lower toxicity levels at therapeutic doses, indicating a favorable safety profile .

Research Findings and Case Studies

StudyFindings
PMC7698448 Identified as a selective RAF kinase inhibitor; effective against specific cancer types.
ChemicalBook Provided detailed chemical properties and synthesis methods; noted for high purity (>90%).
Key Organics Highlighted as a candidate for further pharmacological evaluation due to its promising biological activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 7-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine, and how can reaction yields be improved?

  • Methodology :

  • Use a two-step approach: (i) Condensation of substituted pyrimidine precursors with 4-fluoroaniline derivatives under acidic reflux (e.g., iPrOH with HCl catalysis, 12–24 hours) .
  • Purification via gradient flash chromatography (e.g., CHCl₃ to 2% MeOH/CHCl₃) to isolate intermediates .
  • Optimize molar ratios (e.g., 1.5 eq of fluorophenyl derivatives) to minimize side products and improve yields (typically 60–70%) .

Q. How can structural confirmation of this compound be achieved using spectroscopic and analytical techniques?

  • Methodology :

  • 1H NMR : Identify aromatic protons (δ 7.16–7.92 ppm for fluorophenyl groups), NH₂ signals (δ 5.60–5.70 ppm), and morpholinoethyl CH₂ (δ 3.89 ppm) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., C₂₀H₁₇ClFN₅•0.08CHCl₃) .
  • TLC : Monitor reaction progress using CHCl₃/MeOH (10:1) with Rf ~0.5 .

Q. What preliminary biological assays are suitable for evaluating its kinase inhibitory activity?

  • Methodology :

  • Screen against receptor tyrosine kinases (RTKs) like EGFR or VEGFR using enzymatic assays with ATP-competitive inhibition protocols .
  • Use IC₅₀ determination via fluorescence polarization or radiometric assays, comparing to positive controls (e.g., gefitinib for EGFR) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence bioactivity and selectivity in kinase inhibition?

  • Methodology :

  • Perform SAR studies by synthesizing analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and testing against kinase panels .
  • Fluorine enhances metabolic stability and electronegativity, improving target binding (e.g., 70% inhibition for fluorophenyl vs. 65% for chlorophenyl in RTK assays) .
  • Use molecular docking to analyze substituent effects on binding pocket interactions (e.g., fluorophenyl’s hydrophobic fit vs. chlorophenyl’s steric bulk) .

Q. What strategies resolve low solubility challenges during in vitro testing?

  • Methodology :

  • Employ co-solvent systems (e.g., DMSO/PEG 400) for cell-based assays, ensuring <0.1% DMSO to avoid cytotoxicity .
  • Synthesize prodrugs (e.g., phosphate esters) to enhance aqueous solubility while maintaining activity .

Q. How can contradictory data on cytotoxic vs. antiangiogenic effects be reconciled in preclinical models?

  • Methodology :

  • Conduct dual-parameter assays: Measure antiproliferative activity (via MTT) and antiangiogenic effects (e.g., HUVEC tube formation) simultaneously .
  • Use transcriptomics to identify pathways differentially regulated (e.g., VEGF downregulation vs. apoptosis induction) .

Methodological Design & Data Analysis

Q. What computational tools are effective for predicting synthetic pathways and reaction bottlenecks?

  • Methodology :

  • Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states .
  • Use ICReDD’s reaction path search methods to optimize conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error experimentation .

Q. How should researchers design in vivo models to assess antitumor efficacy and toxicity?

  • Methodology :

  • Use xenograft models (e.g., HT-29 colon cancer) with daily oral dosing (10–50 mg/kg) for 21 days, monitoring tumor volume and body weight .
  • Perform histopathology on liver/kidney tissues to evaluate off-target toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine
Reactant of Route 2
7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine

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